molecular formula C11H16O3 B14390986 Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate CAS No. 88459-73-8

Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate

Cat. No.: B14390986
CAS No.: 88459-73-8
M. Wt: 196.24 g/mol
InChI Key: BSIMMHFRBLGIMP-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with an ethyl ester, an acetyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation and methylenation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as distillation and chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester and acetyl groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their substituents.

    Ethyl esters: Similar compounds include ethyl acetate and ethyl propionate, which have simpler structures.

    Acetylated compounds: Examples include acetylacetone and acetylsalicylic acid, which have different functional groups attached to the acetyl moiety.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

88459-73-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-4-14-10(13)11(9(3)12)7-5-6-8(11)2/h2,4-7H2,1,3H3

InChI Key

BSIMMHFRBLGIMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=C)C(=O)C

Origin of Product

United States

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